2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15810583
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN2O |
|---|---|
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | 2-chloro-3-(2-methylpropyl)-6-phenylpyrimidin-4-one |
| Standard InChI | InChI=1S/C14H15ClN2O/c1-10(2)9-17-13(18)8-12(16-14(17)15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | YEAHCXSLNWKTGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
Introduction
2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone family. It features a pyrimidine ring with specific substituents: an isobutyl group at the 3-position, a phenyl group at the 6-position, and a chlorine atom at the 2-position. These substituents contribute to its unique chemical and physical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one typically involves multi-step processes. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors with precise control over reaction parameters ensure consistent product quality. Purification methods such as recrystallization or chromatography are used to achieve high purity levels.
Biological Activities and Potential Applications
Research suggests that 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one may exhibit potential biological activities, including anticancer properties. It may interact with specific molecular targets like enzymes or receptors, modulating their activity. Preliminary studies indicate that it could inhibit certain enzymes involved in cell proliferation, although further investigation is needed to elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one, differing in their substituents:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-isobutyl-6-methylpyrimidin-4(3H)-one | Methyl group instead of phenyl | Lacks aromatic stabilization from the phenyl group |
| 3-isobutyl-6-chloropyrimidin-4(3H)-one | Chlorine instead of phenyl | Similar reactivity but different electronic effects |
| 2-butyl-4-chloro-6-phenylpyrimidine | Chlorine at the 4-position | Different substitution pattern affecting properties |
| 5-methyl-2-chloropyrimidin-4(3H)-one | Methyl group at the 5-position | Variation in position affects reactivity |
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